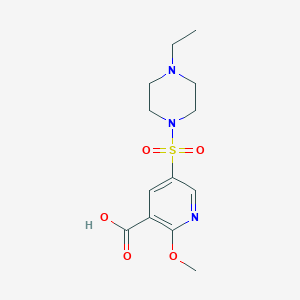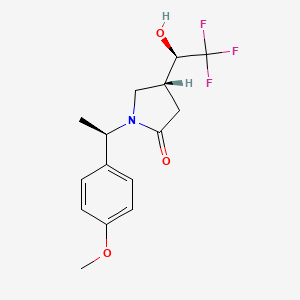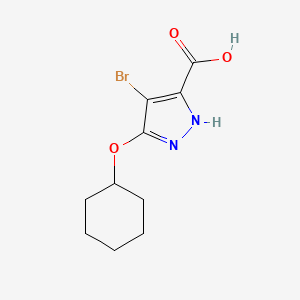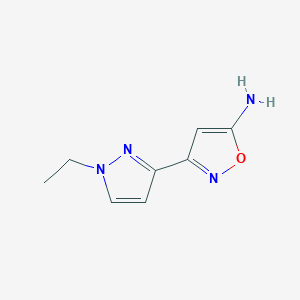
Ethyl 5-chloro-2-morpholinothiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cloro-2-morfolinotiazol-4-carboxilato de etilo: es un compuesto heterocíclico que contiene un anillo de tiazol, que es un anillo de cinco miembros con átomos de azufre y nitrógeno. Este compuesto es de interés debido a sus posibles actividades biológicas y aplicaciones en diversos campos como la química medicinal y los productos farmacéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 5-cloro-2-morfolinotiazol-4-carboxilato de etilo generalmente implica la reacción del ácido 2-cloro-1,3-tiazol-4-carboxílico con morfolina en presencia de una base como la trietilamina. La reacción se lleva a cabo en condiciones de reflujo en un solvente adecuado como etanol o metanol. El producto resultante se esterifica luego usando cloroformato de etilo para producir el compuesto final .
Métodos de producción industrial: Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones: El 5-cloro-2-morfolinotiazol-4-carboxilato de etilo puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de cloro en el anillo de tiazol puede ser sustituido por otros nucleófilos como aminas o tioles.
Reacciones de oxidación y reducción: El anillo de tiazol puede ser oxidado o reducido en condiciones específicas para formar diferentes derivados.
Hidrólisis del éster: El grupo éster puede ser hidrolizado para formar el ácido carboxílico correspondiente.
Reactivos y condiciones comunes:
Reacciones de sustitución: Reactivos como el hidruro de sodio (NaH) o el carbonato de potasio (K2CO3) en solventes apróticos polares como la dimetilformamida (DMF) se utilizan comúnmente.
Reacciones de oxidación: Se pueden emplear agentes oxidantes como el peróxido de hidrógeno (H2O2) o el permanganato de potasio (KMnO4).
Reacciones de reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Hidrólisis del éster: Las condiciones ácidas o básicas usando ácido clorhídrico (HCl) o hidróxido de sodio (NaOH) pueden facilitar la hidrólisis.
Principales productos formados:
Reacciones de sustitución: Diversos derivados de tiazol sustituidos.
Reacciones de oxidación y reducción: Derivados de tiazol oxidados o reducidos.
Hidrólisis del éster: ácido 5-cloro-2-morfolinotiazol-4-carboxílico.
Aplicaciones Científicas De Investigación
El 5-cloro-2-morfolinotiazol-4-carboxilato de etilo tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: Se utiliza como bloque de construcción para la síntesis de posibles fármacos candidatos con actividades antibacterianas, antifúngicas y anticancerígenas.
Estudios biológicos: El compuesto se estudia por sus interacciones con varios objetivos biológicos, incluidas enzimas y receptores.
Industria farmacéutica: Sirve como intermedio en la síntesis de ingredientes farmacéuticos activos (API).
Biología química: Los investigadores utilizan este compuesto para investigar las relaciones estructura-actividad (SAR) de los derivados de tiazol.
Mecanismo De Acción
El mecanismo de acción del 5-cloro-2-morfolinotiazol-4-carboxilato de etilo implica su interacción con objetivos moleculares específicos como enzimas o receptores. El anillo de tiazol puede formar enlaces de hidrógeno e interacciones π-π con los sitios activos de las enzimas, lo que lleva a la inhibición o activación de sus funciones. Además, la porción de morfolina puede mejorar la solubilidad y biodisponibilidad del compuesto, facilitando su absorción y distribución celular .
Comparación Con Compuestos Similares
Compuestos similares:
- 5-cloro-2-metiltiazol-4-carboxilato de etilo
- 5-cloro-2-aminotiazol-4-carboxilato de etilo
- 5-cloro-2-feniltiazol-4-carboxilato de etilo
Comparación: El 5-cloro-2-morfolinotiazol-4-carboxilato de etilo es único debido a la presencia del anillo de morfolina, que confiere propiedades fisicoquímicas distintas, como una mayor solubilidad y un potencial para la formación de enlaces de hidrógeno. Esto lo hace más versátil en aplicaciones biológicas en comparación con sus análogos .
Propiedades
Fórmula molecular |
C10H13ClN2O3S |
|---|---|
Peso molecular |
276.74 g/mol |
Nombre IUPAC |
ethyl 5-chloro-2-morpholin-4-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H13ClN2O3S/c1-2-16-9(14)7-8(11)17-10(12-7)13-3-5-15-6-4-13/h2-6H2,1H3 |
Clave InChI |
LCSWEWCKVNOEBB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC(=N1)N2CCOCC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11790856.png)


![7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran](/img/structure/B11790881.png)
![4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11790882.png)
![2-(4-Fluorophenyl)-5,5-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790898.png)


![2-amino-3-methyl-N-[(3S)-1-methylpyrrolidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11790911.png)
